

# Pharmacological profile of Calcium hopantenate hemihydrate

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An In-depth Technical Guide on the Pharmacological Profile of Calcium Hopantenate Hemihydrate

#### Introduction

Calcium hopantenate hemihydrate, a calcium salt of hopantenic acid, is a nootropic compound with applications in the management of various neurological and cognitive disorders.[1][2] Structurally, it is a derivative of pantothenic acid (Vitamin B5) and incorporates a gamma-aminobutyric acid (GABA) moiety.[3][4] This unique chemical structure underpins its multifaceted mechanism of action, which involves the modulation of several key neurotransmitter systems, enhancement of neuronal energy metabolism, and neuroprotective effects.[4][5]

Marketed primarily in Russia and other Eastern European countries under trade names like Pantogam, it is utilized for its cognitive-enhancing, anticonvulsant, and psychostimulant properties.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of **Calcium hopantenate hemihydrate**, detailing its mechanisms of action, pharmacodynamic effects, and available quantitative data, intended for researchers and drug development professionals.

# **Mechanism of Action**

The pharmacological effects of **Calcium hopantenate hemihydrate** are not attributed to a single molecular target but rather to a combination of activities across different systems within



the central nervous system (CNS).

# **GABAergic System Modulation**

Due to its structural similarity to GABA, Calcium hopantenate interacts with the GABAergic system.[4] It is reported to act as a GABA-B receptor agonist, enhancing inhibitory neurotransmission, which helps to regulate neuronal excitability.[2] This interaction is believed to contribute to its anticonvulsant and anxiolytic properties.[1] Studies have shown that its administration can increase the binding affinity of GABA at receptor sites in the brain.[1][5]

# **Cholinergic System Enhancement**

The compound has been shown to positively influence the cholinergic system. It is thought to enhance the synthesis and release of acetylcholine, a neurotransmitter critical for learning, memory, and attention.[5][6][7] This effect is a significant contributor to its nootropic properties. [3]

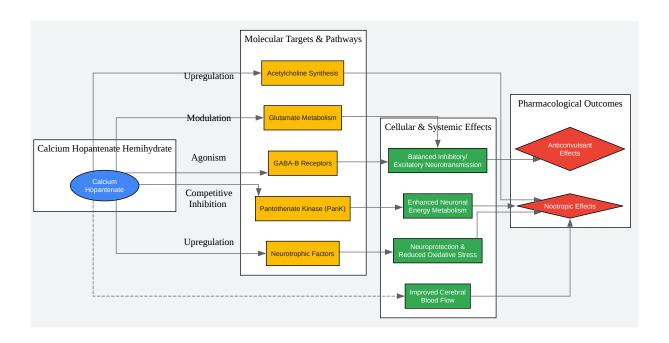
# **Influence on Energy Metabolism and Neuroprotection**

Calcium hopantenate is a competitive inhibitor of pantothenate kinase (PanK), the first enzyme in the biosynthesis of coenzyme A (CoA).[8] While this inhibition can lead to toxicity at high levels, its modulatory effect at therapeutic doses is thought to influence energy metabolism.[8] Furthermore, it enhances cerebral blood flow and glucose utilization by brain cells, ensuring a steady energy supply for optimal neuronal function.[3][4] Preclinical research suggests it confers neuroprotection by upregulating neurotrophic factors and protecting neurons from oxidative stress and neurotoxins.[2][3]

#### **Modulation of the Glutamatergic System**

The compound also influences the metabolism of glutamate, the primary excitatory neurotransmitter. By modulating the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, Calcium hopantenate helps to create a more stable neural environment, which is beneficial in conditions marked by cognitive deficits.[2]





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Caption: Multifaceted mechanism of action of Calcium Hopantenate Hemihydrate.

# **Pharmacodynamics**

The primary pharmacodynamic effects of Calcium hopantenate are centered on the CNS.

- Nootropic Effects: It has been shown to improve cognitive functions, including memory, learning, and attention.[1] These effects are attributed to the enhancement of acetylcholine production and improved brain metabolism.[3]
- Anticonvulsant Properties: By modulating the GABAergic system and stabilizing neuronal excitability, the compound exhibits anticonvulsant activity, suggesting potential utility in managing epilepsy.[1][3]



 Neurological Disorder Treatment: In Russia, it is used to treat a range of neurological conditions in both children and adults, including attention deficit hyperactivity disorder (ADHD), encephalopathy, and cognitive deficits resulting from neurological damage.[3]

# **Pharmacokinetics**

Detailed pharmacokinetic data for **Calcium hopantenate hemihydrate** in humans is not widely available in the published literature. It is reported to be readily absorbed from the gastrointestinal tract.[9] Due to the lack of specific data, the pharmacokinetics of the related compound, calcium pantothenate, are presented here for context.

A study on orally administered calcium pantothenate in healthy adults found:

- Absorption: Rapid absorption under fasted conditions, with peak concentrations (Tmax) reached approximately 1-hour post-dose.[10] The presence of food delayed absorption by about 2 hours but increased overall exposure (AUC) by 55%.[10][11]
- Dose Proportionality: Overall exposure (AUC) increased dose-proportionally for doses from 500 mg to 2000 mg. No further increase in exposure was observed between 2000 mg and 5000 mg.[10][11]
- Half-life: The terminal half-life for calcium pantothenate was reported to be very long, averaging 225 hours.[10][11]
- Excretion: As a water-soluble compound, it is primarily excreted through the kidneys.[2]

Note: These values are for calcium pantothenate and may not be directly extrapolated to **Calcium hopantenate hemihydrate**. Further research is required to characterize the specific pharmacokinetic profile of Calcium hopantenate.

# **Quantitative Pharmacological Data**

Quantitative data on the binding affinities and enzymatic inhibition of Calcium hopantenate are limited. The available information is summarized below.



Table 1: Receptor Binding Profile	
Target	Observation
GABA Receptors	Dose-dependent inhibition of [3H]-GABA receptor binding.[5]
Repeated administration leads to a 53% increase in GABA receptor binding in the cerebral cortex, suggesting sensitization of the GABA system.[5]	
Benzodiazepine Receptors	No significant inhibition of binding.[5]
Dopamine Receptors	No significant inhibition of binding.[5]
Serotonin Receptors	No significant inhibition of binding.[5]
NMDA Receptors	No significant inhibition of binding.[5]
Table 2: Enzyme Inhibition Profile	
Enzyme	Inhibition Kinetics
Pantothenate Kinase 1α (PanK1α)	Competitive inhibition with respect to the substrate pantothenate.[8]
Noncompetitive inhibition with respect to ATP.[8]	
The (R)-enantiomer of hopantenate is the active inhibitor; the (S)-enantiomer is not active.[8]	

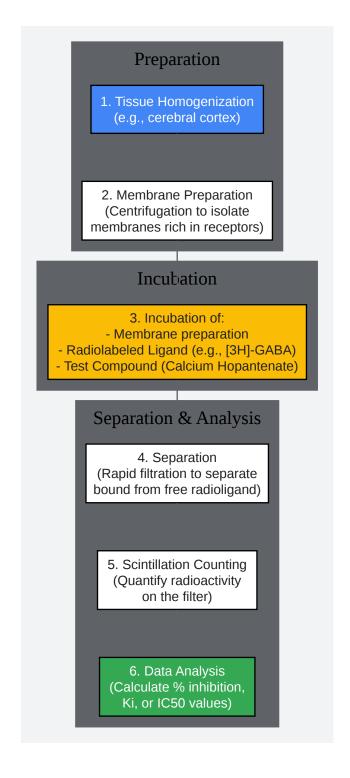
# **Experimental Protocols**

Detailed experimental protocols are not fully described in the available literature. However, based on the data presented, the following methodologies are standard for generating such pharmacological data.

# **Radioreceptor Binding Assay**

This assay is used to determine the affinity of a drug for a specific receptor.





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Caption: Generalized workflow for a radioreceptor binding assay.

Methodology:

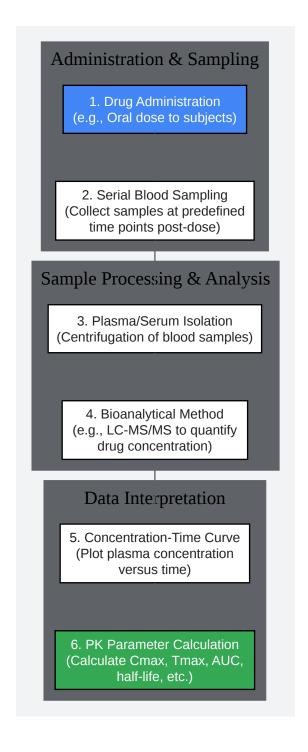


- Tissue Preparation: A relevant tissue source (e.g., rat cerebral cortex) is homogenized in a suitable buffer.
- Membrane Isolation: The homogenate is centrifuged to pellet cell membranes, which are then washed and resuspended to create a membrane preparation rich in the target receptors.
- Competitive Binding: The membrane preparation is incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-GABA) that specifically binds to the target receptor. This is performed in the presence of varying concentrations of the unlabeled test compound (Calcium hopantenate).
- Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The amount of bound radioligand is measured at each concentration of the
  test compound. The data is used to calculate the concentration of the drug that inhibits 50%
  of the specific binding of the radioligand (IC50), which can be used to determine the binding
  affinity (Ki).

# **Pantothenate Kinase Inhibition Assay**

This assay measures the ability of a compound to inhibit the enzymatic activity of Pantothenate Kinase.





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Caption: Standard workflow for a clinical pharmacokinetic study.

#### Methodology:

• Reaction Mixture: A reaction mixture is prepared containing a buffered solution, recombinant PanK enzyme, ATP (often radiolabeled as [y-32P]ATP), and the substrate, pantothenate.



- Inhibition: The reaction is initiated in the presence and absence of various concentrations of the inhibitor (Calcium hopantenate).
- Incubation: The mixture is incubated for a set period at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction (phosphorylation of pantothenate) to proceed.
- Termination and Separation: The reaction is stopped, and the product (phosphopantothenate) is separated from the unreacted substrate and [y-32P]ATP, often using chromatography.
- Quantification: The amount of radioactive product formed is quantified to determine the rate of the enzymatic reaction.
- Data Analysis: The reaction rates at different inhibitor concentrations are used to determine the mode of inhibition (e.g., competitive, noncompetitive) and calculate the inhibition constant (Ki).

# **Safety and Toxicology**

Calcium hopantenate is generally considered to have a favorable safety profile and is well-tolerated.[3] Its use in Russia since 1979, including in pediatric populations as young as three years old, provides long-term safety evidence.[3]

- Common Adverse Effects: Side effects are typically mild and may include allergic reactions such as rhinitis, conjunctivitis, or skin rash.[3] Gastrointestinal disturbances like nausea have also been reported.[2]
- Contraindications: Use is contraindicated in individuals with known hypersensitivity to the compound or those with severe renal impairment, as the drug is primarily cleared by the kidneys.[2]
- Drug Interactions: Caution is advised when co-administering with other central nervous system stimulants, as it may lead to synergistic effects.[2] Similarly, combining it with other GABAergic drugs (e.g., benzodiazepines) could enhance inhibitory effects, potentially causing excessive sedation.[2]

# Conclusion



Calcium hopantenate hemihydrate is a nootropic agent with a complex pharmacological profile. Its primary mechanism of action involves the modulation of multiple neurotransmitter systems, including the GABAergic, cholinergic, and glutamatergic pathways. It also exhibits neuroprotective properties and influences neuronal energy metabolism. While it has a long history of clinical use in some countries for cognitive and neurological disorders, a significant gap exists in the public domain regarding detailed quantitative pharmacological and pharmacokinetic data. Further research is necessary to fully elucidate its binding affinities, enzymatic inhibition constants, and human pharmacokinetic parameters to support its potential broader application.

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